molecular formula C22H17N3O5S B6514773 methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 687582-94-1

methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B6514773
CAS No.: 687582-94-1
M. Wt: 435.5 g/mol
InChI Key: DXNXVSYCSLKPKJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.08889182 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response, and apoptosis .

Mode of Action

The compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway . Specifically, it interferes with the DNA base excision repair (BER) and DNA single-strand break (SSB) repair processes that are regulated by PARP-1 . This disruption of the DNA repair mechanism leads to genomic dysfunction and ultimately cell death .

Result of Action

The compound’s action results in genomic dysfunction and cell death . It has shown promising activity where it emerged as a potent PARP-1 inhibitor and exhibited high cytotoxicity against MCF-7 and HCT116 human cancer cell lines .

Biological Activity

Methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate (CAS Number: 687582-94-1) is a synthetic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core which is known for various pharmacological properties.

  • Molecular Formula : C22H17N3O5S
  • Molecular Weight : 435.4525 g/mol
  • SMILES Notation : COC(=O)c1ccccc1NC(=O)Cn1c2ccsc2c(=O)n(c1=O)c1ccccc1

Biological Activity Overview

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown moderate antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .

Antimicrobial Activity Studies

In a study evaluating the antimicrobial properties of related compounds:

  • Methodology : The agar well diffusion method was employed to assess the antimicrobial efficacy of synthesized thieno[3,2-d]pyrimidine derivatives.
  • Results : The compounds exhibited varying degrees of activity against tested bacterial strains. For instance:
    • S. aureus: Moderate activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
    • E. coli: Similar results were observed with MIC values indicating potential therapeutic applications .
Compound NameBacterial StrainMIC (µg/mL)Activity Level
Compound AS. aureus32Moderate
Compound BE. coli64Moderate
Compound CB. subtilis16High

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Lines Tested : Common human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).
  • Findings : The compound exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Case Studies

Several case studies have highlighted the biological activities of similar thieno[3,2-d]pyrimidine derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with specific substitutions showed enhanced antibacterial properties compared to their parent compounds.
    • Outcome : Identified structural features that contribute to increased potency against resistant bacterial strains .
  • Cytotoxicity Assessment : Another investigation into the cytotoxic effects revealed that modifications at the 5-position of the thieno[3,2-d]pyrimidine core significantly affected the anticancer activity.
    • Outcome : Compounds with electron-withdrawing groups exhibited higher cytotoxicity against cancer cell lines .

Properties

IUPAC Name

methyl 2-[[2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-30-21(28)15-9-5-6-10-16(15)23-18(26)13-24-17-11-12-31-19(17)20(27)25(22(24)29)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNXVSYCSLKPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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